molecular formula C19H18N4O B2814986 (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone CAS No. 296792-43-3

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2814986
CAS No.: 296792-43-3
M. Wt: 318.38
InChI Key: UUTOUSXRSANDCT-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is known for its unique structure, which combines a phenylpiperazine moiety with a quinoxaline ring, making it a compound of interest in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the central nervous system and is involved in various physiological processes .

Mode of Action

This compound acts as an antagonist at the 5-HT3 receptor . This means it binds to the receptor and blocks its activation by serotonin, preventing the transmission of signals . This action can lead to changes in neuronal activity and neurotransmitter release .

Biochemical Pathways

The inhibition of the 5-HT3 receptor by this compound can affect several biochemical pathways. For instance, it can influence the release of other neurotransmitters, such as dopamine and acetylcholine . It can also impact the classical complement pathway, as suggested by a study on a similar compound .

Pharmacokinetics

The compound has an optimal log p (284) and pA2 value (73), which are greater than those of ondansetron, a well-known 5-HT3 receptor antagonist . These values suggest that the compound may have good absorption and distribution characteristics, which could impact its bioavailability.

Result of Action

The antagonistic action of this compound at the 5-HT3 receptor has been associated with antidepressant-like effects in rodent models . For instance, it has been shown to reduce depressive-like behaviors in the forced swim test and the reserpine-induced hypothermia test . It also potentiated the 5-HTP induced head twitches response in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the condensation of 4-phenylpiperazine with quinoxaline derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the phenylpiperazine or quinoxaline moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    (4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    (4-Phenylpiperazin-1-yl)benzimidazole derivatives: Studied for their anxiolytic properties.

Uniqueness: (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone stands out due to its dual functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(15-6-7-17-18(14-15)21-9-8-20-17)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTOUSXRSANDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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